molecular formula C₂₇H₃₂N₂O₆ B1147410 (R,R)-Solifenacin Succinate CAS No. 862207-70-3

(R,R)-Solifenacin Succinate

Cat. No. B1147410
M. Wt: 480.55
InChI Key:
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Description

(R,R)-Solifenacin Succinate is a chemical compound synthesized from phenethylamine through various chemical processes including acylation, Bischler-Napieralski cyclization, reduction, and resolution (Li Qiang et al., 2012). It is used in the medical field, particularly for treating overactive bladder symptoms, due to its muscarinic receptor antagonist properties.

Synthesis Analysis

The synthesis of Solifenacin Succinate involves a multi-step process starting from β-phenylethylamine, leading to the formation of (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline, which undergoes condensation, ester exchange, and salification to achieve a yield of about 21% (Li Qiang et al., 2012). This process is noted for its practicality for industrialization due to the ease of performance and the accessibility of starting materials (Yan Luo-yi, 2012).

Molecular Structure Analysis

The crystal structure of Solifenacin Hydrogen Succinate has been elucidated using synchrotron X-ray powder diffraction data, revealing it crystallizes in space group P 2 1 with discrete N–H···O hydrogen bonds forming a layer rich in hydrogen bonds, and a herringbone packing of aromatic rings (James A. Kaduk et al., 2015).

Chemical Reactions and Properties

The chemical stability of Solifenacin Succinate under various conditions, including its susceptibility to acid degradation, has been explored through chromatographic methods, revealing specific pathways and degradation products (M. Eissa et al., 2023). These studies provide valuable insights into its chemical behavior and potential impurities during manufacturing and storage.

Physical Properties Analysis

Solifenacin Succinate's physical properties, including its solubility and stability in various solvents, have been characterized to facilitate the development of pharmaceutical formulations. The transdermal absorption of Solifenacin Succinate has been studied, indicating significant permeability and absorption, suggesting potential for transdermal delivery systems (M. Yoshida et al., 2019).

Chemical Properties Analysis

The chromatographic quantification of Solifenacin Succinate and its impurities, including its acid degradation product, highlights the chemical's selectivity and specificity. This analytical approach ensures quality control and supports its therapeutic use (A. Fayed et al., 2021).

Scientific Research Applications

  • Bioplastics Based on Polybutylene Succinate (PBS)

    • Field : Material Science
    • Application : Preparation and characterization of new bioplastics based on Polybutylene Succinate (PBS) for potential use in food packaging .
    • Method : Thin films based on PBS were prepared with different percentages by weight (1, 2, and 3 wt%) of extra virgin olive oil (EVO) and coconut oil (CO) to improve the chemico-physical properties of the polymer .
    • Results : The films were shown to reduce the browning of sliced fruit due to oxidation, and no molds were evidenced up to 10/12 days of observation with the addition of PBS, with 3 wt% of EVO achieving the best outcomes .
  • Succinate Enhances Lipolysis and Decreases Adipocytes Size

    • Field : Nutrition and Health
    • Application : Succinate was used to enhance lipolysis and decrease adipocytes size in both subcutaneous and visceral adipose tissue from high-fat-diet-fed obese mice .
    • Method : Mice with obesity induced by a high-fat diet were supplemented with succinate (1.5% m / v in drinking water) for 11 weeks without changing the diet .
    • Results : Succinate supplementation significantly decreased subcutaneous adipose tissue and triglyceride contents. The adipocytes’ sizes all significantly decreased in both subcutaneous and visceral adipose tissue .
  • Nanocellulose Reinforced Thermoplastic Starch (TPS), Polylactic Acid (PLA), and Polybutylene Succinate (PBS) for Food Packaging Applications

    • Field : Material Science
    • Application : The study focuses on the preparation and characterization of new bioplastics based on Polybutylene Succinate (PBS) for potential use in food packaging .
    • Method : Thin films based on PBS were prepared with different percentages by weight (1, 2, and 3 wt%) of extra virgin olive oil (EVO) and coconut oil (CO) to improve the chemico-physical properties of the polymer .
    • Results : The films were shown to reduce the browning of sliced fruit due to oxidation, and no molds were evidenced up to 10/12 days of observation with the addition of PBS, with 3 wt% of EVO achieving the best outcomes .
  • Succinate Enhances Lipolysis and Decreases Adipocytes Size

    • Field : Nutrition and Health
    • Application : Succinate was used to enhance lipolysis and decrease adipocytes size in both subcutaneous and visceral adipose tissue from high-fat-diet-fed obese mice .
    • Method : Mice with obesity induced by a high-fat diet were supplemented with succinate (1.5% m / v in drinking water) for 11 weeks without changing the diet .
    • Results : Succinate supplementation significantly decreased subcutaneous adipose tissue and triglyceride contents. The adipocytes’ sizes all significantly decreased in both subcutaneous and visceral adipose tissue .
  • Improved Succinate Production by Metabolic Engineering

    • Field : Biotechnology
    • Application : The study focuses on the production of succinate, a promising chemical with wide applications, through biological routes .
    • Method : The study uses different metabolic engineering approaches to enhance the production of succinate .
    • Results : The joint effort of different metabolic engineering approaches brings successful results in enhancing the succinate production .
  • Succinate as a signaling molecule
    • Field : Cellular Biology
    • Application : Succinate acts as a signaling molecule in cells, regulating several physiological processes .
    • Method : Succinate levels in cells are measured using various biochemical techniques, and the effects of altering these levels are studied .
    • Results : Changes in succinate levels have been found to influence cellular processes such as inflammation, cell death, and tumorigenesis .

Safety And Hazards

Solifenacin may cause serious side effects. Users should stop using solifenacin and call a doctor at once if they experience severe stomach pain, constipation for 3 days or longer, pain or burning when urinating, headache, confusion, drowsiness, hallucinations, vision changes, eye pain, or seeing halos around lights . Users should not use solifenacin if they have untreated or uncontrolled narrow-angle glaucoma, a blockage in their digestive tract (stomach or intestines), or if they are unable to urinate .

Future Directions

There is ongoing research into the efficacy and safety of solifenacin succinate in various applications . For example, one study compared changes in nocturia and sleep-related parameters between daytime and nighttime solifenacin dosing in patents with overactive bladder and nocturia . Another study focused on the development and validation of a rapid stability-indicating RP-HPLC method for assay and related substances of solifenacin succinate .

properties

IUPAC Name

[(3R)-1-azabicyclo[2.2.2]octan-3-yl] (1R)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate;butanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O2.C4H6O4/c26-23(27-21-16-24-13-10-18(21)11-14-24)25-15-12-17-6-4-5-9-20(17)22(25)19-7-2-1-3-8-19;5-3(6)1-2-4(7)8/h1-9,18,21-22H,10-16H2;1-2H2,(H,5,6)(H,7,8)/t21-,22+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXZMMZZRUPYENV-UMIAIAFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2)OC(=O)N3CCC4=CC=CC=C4C3C5=CC=CC=C5.C(CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2CCC1[C@H](C2)OC(=O)N3CCC4=CC=CC=C4[C@H]3C5=CC=CC=C5.C(CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R,R)-Solifenacin Succinate

CAS RN

862207-70-3
Record name (3R)-1-azabicyclo[2.2.2]octan-3-yl (1R)-1-phenyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate butanedioate
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